molecular formula C25H28N4O6S2 B2681292 (Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941997-34-8

(Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2681292
CAS No.: 941997-34-8
M. Wt: 544.64
InChI Key: MYIUDGMQDFPYHL-RFBIWTDZSA-N
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Description

The compound "(Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" features a benzothiazole core substituted with:

  • 6-acetamido group: Likely influencing hydrogen-bonding interactions and metabolic stability.
  • Methyl ester side chain: Common in prodrug designs to improve bioavailability.

Properties

IUPAC Name

methyl 2-[6-acetamido-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O6S2/c1-16-6-4-5-13-29(16)37(33,34)20-10-7-18(8-11-20)24(32)27-25-28(15-23(31)35-3)21-12-9-19(26-17(2)30)14-22(21)36-25/h7-12,14,16H,4-6,13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIUDGMQDFPYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)NC(=O)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, an acetamido group, and a methyl piperidine derivative, which collectively contribute to its biological profile. The structural complexity suggests potential interactions with various biological targets.

Structure Overview

ComponentDescription
Benzo[d]thiazoleA heterocyclic compound known for diverse biological activities.
Acetamido groupEnhances solubility and may influence receptor binding.
Methyl piperidineProvides structural rigidity and may improve pharmacokinetics.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Effects

A study evaluating the anticancer activity of benzo[d]thiazole derivatives demonstrated that certain compounds led to a marked decrease in cell viability in various cancer cell lines, including Hep3B and HeLa cells. The mechanism involved the induction of G2/M phase arrest, suggesting that our compound may exhibit similar effects due to its structural analogies .

Antioxidant Activity

The antioxidant properties of compounds containing thiazole rings have been documented extensively. These compounds often scavenge free radicals, reducing oxidative stress in cells.

Evaluation Methods

Antioxidant activity can be assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging. Compounds similar to (Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have shown varying degrees of effectiveness in these assays, indicating potential for further exploration .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tumor Growth : By inducing apoptosis and cell cycle arrest.
  • Antioxidant Activity : Through scavenging reactive oxygen species (ROS).
  • Modulation of Signaling Pathways : Potential interactions with pathways involved in cancer progression and oxidative stress response.

Summary of Relevant Studies

Study ReferenceBiological ActivityFindings
AnticancerInduced G2/M phase arrest in Hep3B cells; reduced α-fetoprotein levels.
AntioxidantDemonstrated significant radical scavenging activity compared to standard antioxidants like Trolox.

Future Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Investigations should include:

  • In vivo studies to assess the pharmacokinetics and therapeutic efficacy.
  • Structure-activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.
  • Mechanistic studies to elucidate specific molecular targets and pathways affected by the compound.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s closest analogs include sulfonylurea herbicides () and benzothiazole derivatives (). Key differences are tabulated below:

Compound Name Core Structure Substituents Functional Groups Potential Applications
(Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Benzothiazole 6-acetamido, 4-(2-methylpiperidin-1-yl sulfonyl)benzoyl, methyl ester Sulfonamide, ester, acetamido Pharmaceuticals (hypothesized)
Metsulfuron methyl ester () Triazine 4-methoxy-6-methyl-triazine, sulfonyl benzoate Sulfonylurea, triazine, methoxy Herbicide
Ethametsulfuron methyl ester () Triazine 4-ethoxy-6-methylamino-triazine, sulfonyl benzoate Sulfonylurea, triazine, ethoxy Herbicide
(Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate () Benzothiazole 4-nitrobenzoyl, ethyl ester Nitro, ester Agrochemicals/research

Key Structural and Functional Differences

  • Core Heterocycle : The target compound uses a benzothiazole core, whereas sulfonylurea herbicides () rely on triazine rings. Benzothiazoles are associated with diverse bioactivity, including antimicrobial and anticancer properties, while triazine-based sulfonylureas inhibit acetolactate synthase in plants .
  • Substituent Effects :
    • The 2-methylpiperidin-1-yl sulfonyl group in the target compound may enhance solubility and target specificity compared to simpler sulfonyl groups in triazine herbicides.
    • The 6-acetamido group contrasts with the 4-nitro substituent in the Parchem compound (), suggesting divergent electronic profiles (electron-withdrawing nitro vs. hydrogen-bonding acetamido) .
    • Ester Variations : Methyl esters (target compound) typically hydrolyze slower than ethyl esters (), affecting metabolic stability .

Research Findings and Methodological Insights

Structural Elucidation Techniques

  • NMR/UV Spectroscopy : Used for characterizing benzothiazole derivatives (e.g., acetamido and sulfonyl groups), as demonstrated in for related compounds .
  • Crystallography : Programs like SHELXL () could resolve the Z-configuration and confirm stereochemistry if crystallized .

Q & A

Q. What are reliable protocols for synthesizing (Z)-methyl 2-(6-acetamido-2-...acetate)?

  • Methodological Answer : Synthesis involves coupling reactions between benzothiazole and sulfonyl-substituted benzoyl groups. Key steps:
  • Imine formation : React 6-acetamidobenzo[d]thiazol-2-amine with 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride under anhydrous conditions (DMF, 0–5°C) .
  • Esterification : Use methyl 2-(chloro)acetate in the presence of a base (e.g., triethylamine) to introduce the acetate group .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) to isolate the (Z)-isomer .
    Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm stereochemistry using NOESY NMR .

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the (Z)-configuration by analyzing single-crystal diffraction data (e.g., C=O and imine bond angles) .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to detect enantiomeric impurities .
  • HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to separate isomers; retention time ~12.5 min for (Z)-form .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step in synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) or Bayesian optimization to identify optimal conditions:
  • Variables : Temperature (40–80°C), molar ratio (1:1.2–1:1.5), catalyst (DMAP vs. pyridine).
  • Output : Yield maximization (current baseline: 65%).
  • Example Workflow :

Use a fractional factorial design to screen variables .

Refine via response surface methodology (RSM) to pinpoint optimal conditions .
Evidence : Bayesian optimization improved similar sulfonylation reactions by 22% yield .

Q. How to resolve contradictions in NMR data for the imine bond configuration?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Mitigation steps:
  • Variable Temperature (VT) NMR : Probe dynamic equilibria by acquiring spectra at 25°C and −40°C .
  • Solvent Screening : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding’s impact on chemical shifts .
  • Computational Validation : Calculate expected 1H^{1}\text{H} and 13C^{13}\text{C} shifts using DFT (B3LYP/6-31G*) and compare with experimental data .

Q. What strategies enhance the stability of the (Z)-isomer during storage?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis .
  • Additives : Include 1% w/w ascorbic acid to inhibit oxidative degradation of the thiazole ring .
  • Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-UV quantification .

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